molecular formula C21H31NO3 B5800631 N,N-dicyclohexyl-3,4-dimethoxybenzamide

N,N-dicyclohexyl-3,4-dimethoxybenzamide

Cat. No.: B5800631
M. Wt: 345.5 g/mol
InChI Key: DXPHXBDAWBZZDZ-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-3,4-dimethoxybenzamide is a benzamide derivative characterized by two cyclohexyl groups attached to the amide nitrogen and methoxy substituents at the 3- and 4-positions of the benzene ring. Key structural features include:

  • Substituents: The 3,4-dimethoxybenzoyl group provides electron-donating effects, enhancing resonance stabilization.
  • Amide group: The dicyclohexyl substitution introduces steric bulk, likely reducing solubility in polar solvents but increasing lipophilicity .
  • Applications: Benzamides with similar substituents are explored in medicinal chemistry (e.g., enzyme inhibitors, receptor ligands) and materials science (e.g., crystal engineering) .

Properties

IUPAC Name

N,N-dicyclohexyl-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-24-19-14-13-16(15-20(19)25-2)21(23)22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h13-15,17-18H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPHXBDAWBZZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with dicyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dicyclohexyl-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid, while reduction of the amide group can produce N,N-dicyclohexyl-3,4-dimethoxybenzylamine.

Scientific Research Applications

N,N-dicyclohexyl-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,N-dicyclohexyl-3,4-dimethoxybenzamide exerts its effects depends on its interaction with molecular targets The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Compound Name Substituents (R1, R2, X) Molecular Formula Key Properties
N,N-Dicyclohexyl-3,4-dimethoxybenzamide R1 = R2 = cyclohexyl; X = OMe C21H31NO3 High lipophilicity; steric hindrance from cyclohexyl groups .
N,N-Dicyclohexyl-3,5-dinitrobenzamide R1 = R2 = cyclohexyl; X = NO2 C19H25N3O5 Electron-withdrawing nitro groups reduce electron density; forms intermolecular H-bonds (O⋯H–C) .
N-Cyclopentyl-3,4-dimethoxybenzamide R1 = cyclopentyl; R2 = H; X = OMe C14H19NO3 Smaller cyclopentyl group increases solubility; retains methoxy-directed reactivity .
N-Hexyl-3,4-dihydroxybenzamide R1 = hexyl; R2 = H; X = OH C13H19NO3 Hydroxyl groups enhance H-bonding and polarity; lower stability vs. methoxy .
N-Phenyl-3,4-dimethoxybenzamide R1 = phenyl; R2 = H; X = OMe C15H15NO3 Planar aromatic N-phenyl group enables π-π stacking; reduced steric hindrance .

Key Observations :

  • Lipophilicity : Cyclohexyl groups (logP ~4–5) > cyclopentyl (~3.5) > hexyl (~3.2) > phenyl (~2.8).
  • Reactivity : Nitro groups (in 3,5-dinitro derivative) increase susceptibility to nucleophilic substitution, whereas methoxy groups favor electrophilic aromatic substitution .
  • Crystallinity : Dicyclohexyl derivatives exhibit defined crystal lattices due to van der Waals interactions, while hydroxylated analogues (e.g., dihydroxybenzamide) form polymorphs via H-bonding .

Contrast with this compound :

  • The dicyclohexyl variant’s high lipophilicity may limit aqueous solubility but improve membrane permeability in drug delivery.
  • Lack of hydroxyl/nitro groups reduces metabolic degradation risks compared to dihydroxy or nitro analogues .

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